molecular formula C21H25N3OS B3980252 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE

2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE

Cat. No.: B3980252
M. Wt: 367.5 g/mol
InChI Key: PCVWLGZUUQQRHH-UHFFFAOYSA-N
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Description

2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features a pyrimidine ring and a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the sulfanyl group. The quinoline ring is then synthesized and attached to the ethanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: Shares the pyrimidine ring structure.

    Sulfometuron-methyl: Contains a similar sulfanyl group and pyrimidine ring.

Uniqueness

2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE is unique due to its combination of a pyrimidine ring and a quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-13-9-17-15(3)11-21(5,6)24(18(17)10-14(13)2)19(25)12-26-20-22-8-7-16(4)23-20/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVWLGZUUQQRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)N2C3=C(C=C(C(=C3)C)C)C(=CC2(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE
Reactant of Route 6
2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4,6,7-PENTAMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE

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